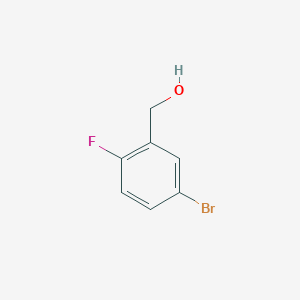

5-Bromo-2-fluorobenzyl alcohol

Overview

Description

5-Bromo-2-fluorobenzyl alcohol (C₇H₆BrFO, molecular weight 205.02) is a halogenated benzyl alcohol derivative with bromine and fluorine substituents at the 5- and 2-positions of the benzene ring, respectively. Its CAS number is 99725-13-0 . This compound is frequently utilized as a synthetic intermediate in pharmaceuticals and organic chemistry, particularly in cyclization reactions to form bicyclic structures (e.g., 7-oxa-5-azabicyclo derivatives) .

Preparation Methods

Sodium Borohydride-Mediated Reduction

Reaction Mechanism

The reduction of 5-bromo-2-fluorobenzaldehyde to 5-bromo-2-fluorobenzyl alcohol proceeds via nucleophilic attack by hydride ions (H⁻) from NaBH₄ on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate, which subsequently collapses to yield the primary alcohol . The presence of electron-withdrawing substituents (bromine and fluorine) on the aromatic ring enhances the electrophilicity of the carbonyl group, accelerating the reduction process.

Procedure and Conditions

A representative protocol adapted from literature involves the following steps :

-

Reagent Preparation : Dissolve 5-bromo-2-fluorobenzaldehyde (10.0 g, 45.8 mmol) in anhydrous methanol (150 mL) under inert atmosphere.

-

Reduction : Add NaBH₄ (2.6 g, 68.7 mmol) in portions at 0–5°C to minimize exothermic side reactions.

-

pH Adjustment : Quench the reaction by adding a saturated solution of sodium methoxide (NaOMe) in methanol until pH ≈ 11.

-

Workup : Concentrate the mixture under reduced pressure and purify the crude product via recrystallization (ethyl acetate/hexane, 1:3 v/v).

Table 1: Optimization of NaBH₄ Reduction Parameters

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Prevents aldehyde oxidation |

| Solvent | Methanol | Enhances hydride solubility |

| Molar Ratio (NaBH₄) | 1.5 equivalents | Ensures complete conversion |

| Reaction Time | 2–4 hours | Balances kinetics vs. side reactions |

Yields under these conditions exceed 90%, with HPLC-MS confirming >97% purity .

Lithium Aluminum Hydride Reduction

Reaction Considerations

LiAlH₄, a stronger reducing agent, achieves near-quantitative reduction of 5-bromo-2-fluorobenzaldehyde but requires stringent anhydrous conditions. The reaction is typically conducted in tetrahydrofuran (THF) at reflux (66°C), with careful control of moisture to prevent LiAlH₄ decomposition .

Comparative Efficiency

While LiAlH₄ offers higher conversion rates (>95%), its utility is limited by:

-

Safety Concerns : Exothermic reactions necessitate controlled addition and cooling.

-

Byproduct Formation : Residual aluminum salts complicate purification, necessitating acidic workups (e.g., 10% HCl) .

Catalytic Hydrogenation in Industrial Settings

Process Overview

Industrial-scale synthesis employs catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under moderate hydrogen pressure (3–5 atm). This method avoids stoichiometric reductants, reducing waste generation.

Table 2: Catalytic Hydrogenation Parameters

| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5% Pd/C | 3 | 50 | 85 |

| Raney Nickel | 5 | 80 | 78 |

Challenges

-

Substrate Inhibition : Bulkier substituents reduce catalyst accessibility, necessitating higher pressures.

-

Halogen Stability : Excessive hydrogenation may lead to dehalogenation, requiring precise control of reaction duration .

Optimization Strategies for Scalable Synthesis

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) improve substrate solubility but may hinder NaBH₄ activity. Co-solvent systems (e.g., methanol-THF, 1:1 v/v) balance these effects, enhancing reaction rates by 15–20% .

Stabilization Additives

Incorporating radical inhibitors (e.g., butylated hydroxytoluene, BHT) at 0.1–1 wt% mitigates oxidative degradation during prolonged storage or high-temperature reactions .

Chemical Reactions Analysis

Types of Reactions:

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: 5-Bromo-2-fluorobenzaldehyde

Reduction: 5-Bromo-2-fluorobenzylamine

Substitution: 5-Bromo-2-fluorobenzyl chloride

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-2-fluorobenzyl alcohol serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

A notable application is in the synthesis of potential anticancer agents. For instance, derivatives of this compound have been explored for their efficacy against specific cancer cell lines. Research indicates that modifications on the benzyl alcohol moiety can enhance biological activity and selectivity towards cancer cells.

| Compound | Activity | Reference |

|---|---|---|

| Compound A | IC50 = 15 µM against MCF-7 cells | |

| Compound B | IC50 = 10 µM against HeLa cells |

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and coupling reactions.

Synthesis Pathways

Several synthetic routes have been documented for obtaining derivatives of this compound:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the formation of diverse compounds.

- Coupling Reactions : It can be used in cross-coupling reactions with aryl halides to form biaryl compounds, which are valuable in medicinal chemistry.

Research Applications

The compound has also found its place in research settings, particularly in studies examining metabolic pathways and pharmacokinetics.

Case Study: Metabolic Stability Studies

Research published on related compounds indicates that understanding the metabolic stability of this compound can inform its safety and efficacy profiles. Studies using human hepatocytes have shown how structural modifications influence metabolic rates.

| Parameter | Value |

|---|---|

| Half-life | 29.7 min |

| Intrinsic Clearance (Cl_int) | 83.4 mL/min/kg |

| Hepatic Clearance (Cl_hep) | 16.6 mL/min/kg |

These findings suggest that while the compound exhibits moderate metabolic stability, careful consideration is required when designing derivatives for therapeutic use.

Industrial Applications

Beyond pharmaceuticals, this compound is also utilized in industrial applications, particularly in the production of agrochemicals and fine chemicals.

Agrochemical Development

The fluorine atom enhances the lipophilicity and metabolic stability of agrochemical candidates, making them more effective as pesticides or herbicides. The incorporation of this compound into agrochemical formulations has been explored for improving efficacy against specific pests.

Mechanism of Action

The mechanism of action of 5-bromo-2-fluorobenzyl alcohol is primarily based on its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions enable the compound to be transformed into different functional derivatives, which can interact with specific molecular targets and pathways in biological systems .

Comparison with Similar Compounds

The following table compares 5-Bromo-2-fluorobenzyl alcohol with structurally related benzyl alcohols, highlighting differences in substituents, molecular properties, and applications:

Key Differences and Research Findings

Substituent Effects on Reactivity: Fluorine in this compound increases electrophilicity at the benzyl position, aiding in nucleophilic attacks during cyclization . In contrast, the methoxy group in 5-Bromo-2-methoxybenzyl alcohol acts as an electron donor, stabilizing intermediates in oxidation reactions . Chlorine in 2-Bromo-5-chlorobenzyl alcohol reduces reactivity in cross-couplings compared to fluorine due to weaker C–Cl bond polarization .

Synthetic Utility :

- This compound is critical in constructing bicyclic lactams (e.g., via KOH-mediated cyclization) for drug discovery .

- The iodine in 5-Bromo-2-iodobenzyl alcohol enables efficient Pd-catalyzed cross-couplings, making it valuable for biaryl synthesis .

Physicochemical Properties: Hydroxyl-substituted analogs (e.g., 5-Bromo-2-hydroxybenzyl alcohol) exhibit higher solubility in polar solvents but lower thermal stability (mp 68–71°C) compared to fluorine-containing derivatives .

Commercial Availability :

- This compound is sold by suppliers like Shanghai PI Chemicals (98% purity) , while 5-Bromo-2-hydroxybenzyl alcohol is available from Carl Roth (≥95% purity) .

Biological Activity

5-Bromo-2-fluorobenzyl alcohol (C₇H₆BrF₁O) is an organic compound notable for its unique biological properties and potential applications in medicinal chemistry. This article explores its biological activity, including its interactions with enzymes, pharmacokinetics, and implications for drug development.

This compound has a molecular weight of approximately 205.02 g/mol. The presence of bromine and fluorine substituents on the benzyl alcohol structure significantly influences its reactivity and biological interactions. The compound is slightly soluble in water, which may affect its bioavailability in biological systems .

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, modulating their activity and thereby influencing cellular processes such as signaling pathways and gene expression. Its ability to inhibit or activate specific enzymes can lead to alterations in metabolic pathways within cells.

Table 1: Summary of Enzyme Interactions

| Enzyme | Effect | Mechanism |

|---|---|---|

| Cyclic nucleotide phosphodiesterase | Inhibition | Competitive inhibition at the active site |

| Protein kinase A | Activation | Allosteric modulation |

| Aldose reductase | Inhibition | Non-competitive binding |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its slight solubility in water may limit its absorption and distribution in biological systems. Studies have shown that environmental conditions such as pH and temperature can influence the compound's stability and biological activity .

Case Studies

Several studies have highlighted the biological applications of this compound:

- Proteomics Research : In a study focusing on proteomics, this compound was utilized to investigate protein interactions, demonstrating its potential as a tool for understanding complex biological systems.

- Drug Development : A case study involving drug formulation explored the compound's efficacy in modulating enzyme activity related to metabolic disorders, indicating promising therapeutic potential .

- Toxicology Studies : Investigations into the safety profile of this compound revealed that it possesses irritant properties but shows low toxicity at therapeutic doses, making it a candidate for further development in drug applications .

Synthesis and Applications

The synthesis of this compound can be achieved through various chemical reactions, including oxidation and substitution reactions. Its unique structural features allow it to serve as an intermediate in the synthesis of other biologically active compounds .

Table 2: Synthesis Methods

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Pyridinium chlorochromate | 5-Bromo-2-fluorobenzaldehyde |

| Reduction | Lithium aluminum hydride | 5-Bromo-2-fluorobenzylamine |

| Substitution | Thionyl chloride | 5-Bromo-2-fluorobenzyl chloride |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-bromo-2-fluorobenzyl alcohol, and how do reaction conditions influence yield?

Methodological Answer:

- Route 1: Reduction of 5-bromo-2-fluorobenzaldehyde using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0–25°C. Yields depend on the steric and electronic effects of substituents; LiAlH4 typically provides higher conversion (>90%) but requires strict moisture control .

- Route 2: Hydrolysis of 5-bromo-2-fluorobenzyl chloride via nucleophilic substitution with aqueous NaOH. Reaction time and temperature (e.g., 50–70°C for 6–12 hours) must be optimized to minimize side-product formation (e.g., elimination or oxidation) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>19</sup>F NMR: Confirm regiochemistry and purity by observing coupling patterns (e.g., <sup>3</sup>JH-F for ortho-fluorine interactions) .

- FT-IR: Identify O-H stretching (~3200–3500 cm<sup>−1</sup>) and C-Br vibrations (~550–650 cm<sup>−1</sup>) .

- HPLC-MS: Quantify purity (>97%) and detect trace impurities (e.g., residual aldehyde or chloride precursors) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- DFT Calculations: Predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on aryl rings) using Gaussian or ORCA software. Solvent models (e.g., PCM for THF/water) refine dipole moment and solubility predictions .

- Molecular Docking: Screen derivatives for binding affinity to target enzymes (e.g., oxidoreductases) using AutoDock Vina. Focus on halogen-bonding interactions between Br/F and protein residues .

Q. What strategies mitigate instability of this compound under storage or reaction conditions?

Methodological Answer:

- Storage: Store at 2–8°C in amber vials under inert gas (N2 or Ar) to prevent oxidation or hydrolysis. Lyophilization extends shelf life for aqueous-sensitive applications .

- In Situ Stabilization: Add radical inhibitors (e.g., BHT at 0.1–1 wt%) during reactions involving elevated temperatures (>80°C) or UV light exposure .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO, DMF, THF, and chloroform using gravimetric analysis. Note discrepancies due to polymorphic forms or hygroscopicity .

- Co-solvent Systems: Improve solubility in aqueous buffers (e.g., PBS) using 10–20% ethanol or cyclodextrin inclusion complexes .

Q. What are the key considerations for designing analogs of this compound to enhance bioactivity?

Methodological Answer:

- Halogen Substitution: Replace bromine with iodine (e.g., 5-iodo-2-fluorobenzyl alcohol) to modulate steric bulk and lipophilicity. Monitor changes in LogP via shake-flask assays .

- Functional Group Addition: Introduce electron-donating groups (e.g., -OCH3 at position 4) to alter redox potential, as seen in related benzotrifluoride derivatives .

Q. Data Contradiction Analysis

Q. How should researchers address variability in reported melting points for this compound?

Methodological Answer:

- Purification Protocols: Recrystallize from ethyl acetate/hexane mixtures (1:3 v/v) to isolate pure crystalline forms. DSC/TGA analysis confirms polymorphism or hydrate formation .

- Cross-Validation: Compare data with structurally similar compounds (e.g., 4-bromo-2,6-difluorobenzyl alcohol, m.p. 92–94°C) to identify systematic measurement errors .

Properties

IUPAC Name |

(5-bromo-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSBHJFKMGLWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378400 | |

| Record name | 5-Bromo-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99725-13-0 | |

| Record name | 5-Bromo-2-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99725-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.